5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid (CAS 1638767-45-9) is a highly privileged 7-deazapurine building block widely utilized in the development of kinase inhibitors and nucleoside analogs. Featuring a carboxylic acid at the C4 position and a methyl group at C5, this scaffold provides a distinct vector for structural diversification. While standard pyrrolopyrimidines rely on C4-halogenation for nucleophilic aromatic substitution (SNAr), this compound acts as a direct precursor for C4-carboxamide synthesis. The 5-methyl group serves as a critical steric modifier in the ATP-binding hinge region of kinases, making this specific derivative highly valuable for procurement programs focused on optimizing target selectivity and pharmacokinetic profiles in advanced medicinal chemistry campaigns [1].
Substituting this compound with the more common 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine severely limits synthetic trajectory. The 4-chloro analog restricts functionalization primarily to C4-amines or ethers via SNAr. In contrast, the 4-carboxylic acid enables direct amide bond formation via standard coupling reagents (e.g., HATU, EDC), allowing access to C4-carboxamides that project differently into enzymatic binding pockets. Furthermore, substituting with the 5-unsubstituted 4-carboxylic acid removes the critical steric bulk required to differentiate between closely related kinase isoforms, often leading to failed selectivity profiles in downstream assays [1].
Procuring the 4-carboxylic acid derivative allows for direct amide coupling at the C4 position using standard peptide coupling reagents. In contrast, attempting to synthesize C4-carboxamides from the standard 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine requires complex, low-yielding palladium-catalyzed carbonylation or multi-step cyanation/hydrolysis sequences. The direct availability of the C4-COOH group reduces synthetic steps for carboxamide libraries from 3-4 steps to a single high-yielding coupling step [1].
| Evidence Dimension | Synthetic steps to C4-carboxamides |
| Target Compound Data | 1 step (direct amide coupling) |
| Comparator Or Baseline | 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (3-4 steps via carbonylation/cyanation) |
| Quantified Difference | Elimination of 2-3 synthetic steps and avoidance of transition-metal catalysis |
| Conditions | Standard laboratory library synthesis |
Buyers building C4-carboxamide SAR libraries can significantly reduce synthesis time, reagent costs, and transition-metal contamination risks by starting directly from the carboxylic acid.
The presence of the 5-methyl group on the pyrrolo[2,3-d]pyrimidine core provides essential steric bulk that modulates kinase hinge-binding interactions. Comparative studies on related kinase inhibitors demonstrate that 5-methylated pyrrolopyrimidines maintain low nanomolar potency for primary targets while significantly improving selectivity against off-target kinases compared to their 5-unsubstituted counterparts. The 5-methyl group induces a steric clash in the binding pockets of off-target kinases, a feature absent in the generic 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid[1].
| Evidence Dimension | Kinase selectivity profile (off-target steric clash) |
| Target Compound Data | 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine core (enhanced selectivity) |
| Comparator Or Baseline | 5-Unsubstituted 7H-pyrrolo[2,3-d]pyrimidine (poor selectivity) |
| Quantified Difference | Significant reduction in off-target binding affinity while maintaining primary target potency |
| Conditions | ATP-competitive kinase inhibition assays |
Selecting the 5-methylated precursor is critical for procurement programs aiming to develop highly selective kinase inhibitors with minimized off-target toxicity.
The electronic properties of the 4-carboxylic acid significantly alter the pKa of the N7 proton compared to the 4-chloro analog. The electron-withdrawing nature of the carboxyl group increases the acidity of the N7 proton, allowing for N-alkylation or protection (e.g., SEM, Boc) under milder basic conditions (e.g., K2CO3) rather than requiring strong bases like NaH. This difference in processability improves safety and functional group tolerance during early-stage scale-up [1].
| Evidence Dimension | N7 proton acidity and base requirement |
| Target Compound Data | Compatible with mild bases (e.g., K2CO3) |
| Comparator Or Baseline | 4-Chloro-5-methyl analog (often requires strong bases like NaH) |
| Quantified Difference | Enables the use of milder, safer bases for N7 deprotonation |
| Conditions | N-alkylation or protection reactions in polar aprotic solvents |
Process chemists can utilize milder conditions for N7 functionalization, improving safety profiles and compatibility with base-sensitive functional groups during scale-up.
Ideal for medicinal chemistry programs requiring rapid synthesis of C4-carboxamide derivatives, bypassing the multi-step carbonylation required when using 4-chloro precursors [1].
The right choice for developing inhibitors targeting specific kinases where the 5-methyl group is necessary to induce steric clashes with off-target kinase hinge regions [2].
Suitable for synthetic routes where N7-alkylation or protection must be performed under mild basic conditions to preserve sensitive functional groups elsewhere in the molecule [3].